molecular formula C8H11N3O B1391830 2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 880361-83-1

2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B1391830
CAS No.: 880361-83-1
M. Wt: 165.19 g/mol
InChI Key: BXZQEZOMCIZRCS-UHFFFAOYSA-N
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Description

2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound with the molecular formula C8H11N3O. It is part of the pyrido[4,3-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular processes such as proliferation and apoptosis. Additionally, this compound interacts with proteins involved in DNA repair mechanisms, thereby affecting the cell’s ability to maintain genomic stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in cell behavior. In cancer cells, this compound has been found to induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth . Furthermore, it affects gene expression by altering the transcriptional activity of certain genes, which can result in changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For instance, it can bind to the active site of kinases, thereby inhibiting their activity and preventing the phosphorylation of downstream targets. This inhibition can lead to a cascade of events that ultimately affect cell function and behavior. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained effects on cellular function, including persistent changes in gene expression and cell behavior . These temporal effects are

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves the condensation of pyridine and pyrimidine derivatives. One common method includes the reaction of 2-methoxypyridine with a suitable pyrimidine derivative under acidic or basic conditions . The reaction conditions often involve heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. bulk synthesis can be achieved through optimized reaction conditions and the use of continuous flow reactors to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted pyrido[4,3-d]pyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Properties

IUPAC Name

2-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-12-8-10-5-6-4-9-3-2-7(6)11-8/h5,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZQEZOMCIZRCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2CNCCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677837
Record name 2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880361-83-1
Record name 2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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